molecular formula C15H17FN6O3 B15171514 ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B15171514
M. Wt: 348.33 g/mol
InChI Key: DVHLKWJAKAEKNA-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Moiety: This can be achieved by reacting 5-fluoro-2-nitrobenzaldehyde with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling with Piperazine: The tetrazole derivative is then coupled with piperazine-1-carboxylate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group in the precursor stages, converting it to an amine.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Substituted derivatives of the fluorinated phenyl group.

Scientific Research Applications

Ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand the interaction of tetrazole-containing molecules with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or neurotransmission.

    Pathways Involved: The compound could modulate signaling pathways by binding to active sites or allosteric sites on target proteins, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[5-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
  • Ethyl 4-{[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development compared to its chloro and bromo analogs.

Properties

Molecular Formula

C15H17FN6O3

Molecular Weight

348.33 g/mol

IUPAC Name

ethyl 4-[5-fluoro-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H17FN6O3/c1-2-25-15(24)21-7-5-20(6-8-21)14(23)12-9-11(16)3-4-13(12)22-10-17-18-19-22/h3-4,9-10H,2,5-8H2,1H3

InChI Key

DVHLKWJAKAEKNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3

Origin of Product

United States

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